molecular formula C27H34N6O4S B13685594 (S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile

(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile

Cat. No.: B13685594
M. Wt: 538.7 g/mol
InChI Key: FKRHUBLULLIUQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate involves multiple steps. The starting materials typically include piperazine derivatives and pyrido[3,4-d]pyrimidine intermediates. The reaction conditions often require the use of protecting groups, such as tert-butoxycarbonyl, to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as crystallization and purification to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
  • Benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

Uniqueness

The uniqueness of benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H34N6O4S

Molecular Weight

538.7 g/mol

IUPAC Name

benzyl 4-[3-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C27H34N6O4S/c1-27(2,3)37-26(35)33-15-14-31(16-20(33)10-12-28)23-21-11-13-32(17-22(21)29-24(30-23)38-4)25(34)36-18-19-8-6-5-7-9-19/h5-9,20H,10-11,13-18H2,1-4H3

InChI Key

FKRHUBLULLIUQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C(=O)OCC4=CC=CC=C4)SC

Origin of Product

United States

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